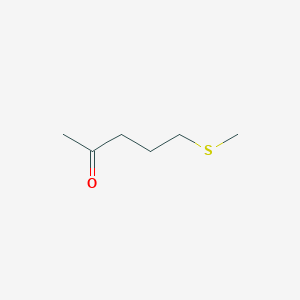
2-Chloro-3-ethenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chlorine atom at the second position and an ethenyl group at the third position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and acetylene derivatives.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Chlorination and Ethenylation:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and chlorination reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, and chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Substitution Reactions: Reagents such as sodium amide (NaNH2), thiourea, and alkoxides are commonly used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Electrophiles such as bromine (Br2) and hydrogen chloride (HCl) are used under mild conditions.
Substitution Products: Aminoquinolines, thioquinolines, and alkoxyquinolines.
Oxidation Products: Epoxides and diols.
Reduction Products: Ethylquinolines.
Scientific Research Applications
2-Chloro-3-ethenylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethenylquinoline involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA and RNA: It can intercalate into the DNA and RNA strands, disrupting their normal function and leading to cell death.
Inhibit Enzymes: It can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby affecting cell proliferation and survival.
Induce Apoptosis: It can trigger apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
2-Chloro-3-ethenylquinoline can be compared with other similar compounds, such as:
2-Chloroquinoline: Lacks the ethenyl group, resulting in different chemical reactivity and biological activity.
3-Ethenylquinoline: Lacks the chlorine atom, leading to variations in its chemical properties and applications.
2-Chloro-3-methylquinoline:
Uniqueness: The presence of both the chlorine atom and the ethenyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8ClN |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-chloro-3-ethenylquinoline |
InChI |
InChI=1S/C11H8ClN/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h2-7H,1H2 |
InChI Key |
QRXLPDVUCDQDPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)



![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)






